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Compound of Interest

Compound Name: Cycloclavine

Cat. No.: B1261603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis

of both enantiomers of cycloclavine, (-)-cycloclavine and the naturally occurring (+)-

cycloclavine. Cycloclavine, a structurally unique ergot alkaloid, presents a compelling target

for synthetic chemists due to its pentacyclic framework featuring a cyclopropane-fused

pyrrolidine ring. The methodologies outlined below are based on the first enantioselective total

synthesis developed by Wipf and McCabe, offering a concise and efficient route to both

enantiomers.[1][2][3] This approach has been instrumental in enabling further biological

evaluation of these compounds.[1]

Key Synthetic Strategies
The asymmetric synthesis of (-)- and (+)-cycloclavine hinges on several key transformations:

Catalytic Asymmetric Cyclopropanation of Allene: This crucial step establishes the initial

chirality of the molecule using a dirhodium catalyst.[1][2][3]

Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC) Reaction:

This reaction constructs a key tricyclic enone intermediate with high diastereoselectivity.[1][2]

[3]
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Late-Stage Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition: This step efficiently

forges the indole core of the cycloclavine scaffold.[1][2][3]

The overall synthetic strategy provides an 8-step route to (-)-cycloclavine with a 7.1% overall

yield.[1][3]

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the asymmetric

synthesis of (-)-cycloclavine.
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7
Lactam

Formation
- - - -

8 Reduction LiAlH₄ (-)-1 48 -

Synthetic Pathway Diagrams
The following diagrams illustrate the synthetic workflow for (-)-cycloclavine and the key

retrosynthetic analysis.
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Caption: Synthetic workflow for the asymmetric total synthesis of (-)-cycloclavine.
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Caption: Retrosynthetic analysis for the asymmetric synthesis of (-)-cycloclavine.

Experimental Protocols
Protocol 1: Catalytic Asymmetric Cyclopropanation of Allene to afford Enantioenriched Ester

(11)

Materials: Allene, Pentafluorophenyl 2-diazo-2-(tosylhydrazono)acetate, Dirhodium(II)

tetrakis[(S)-N-(p-tert-butylphenyl)sulfonyl)prolinate] (Rh₂(S-TBPTTL)₄), Dichloromethane

(DCM).

Procedure:

To a solution of Rh₂(S-TBPTTL)₄ (0.1 mol%) in anhydrous DCM at room temperature is

added a solution of the diazoester in DCM over 1 hour.
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Simultaneously, allene gas is bubbled through the reaction mixture.

Upon completion of the addition, the reaction mixture is stirred for an additional 30

minutes.

The solvent is removed under reduced pressure, and the crude product is purified by

column chromatography on silica gel to afford the enantioenriched ester 11.

Quantitative Data:

Yield: 86%

Enantiomeric Excess: >99% ee after recrystallization.[1]

Protocol 2: Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC)

Cycloaddition

Materials: Amide 3, Sodium bis(trimethylsilyl)amide (NaHMDS), Trimethylsilyl chloride

(TBSCl), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).

Procedure:

A solution of amide 3 in anhydrous THF is cooled to -78 °C.

NaHMDS (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

TBSCl (1.2 equivalents) is added, and the reaction is allowed to warm to room

temperature and stirred for 1 hour.

The reaction mixture is then subjected to microwave irradiation at 95 °C for 1 hour to effect

the IMDAMC reaction.

After cooling to room temperature, TBAF (1.5 equivalents) is added to cleave the silyl enol

ether.

The reaction is quenched with water, and the aqueous layer is extracted with ethyl

acetate. The combined organic layers are dried over sodium sulfate, filtered, and

concentrated.
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The crude product is purified by column chromatography to yield ketone 14 as a mixture of

diastereomers.

Quantitative Data:

Diastereomeric Ratio: 4.8:1.[1]

Protocol 3: Aerobic Dehydrogenation to form Tricyclic Enone (2)

Materials: Ketone 14, Bis(dimethyl sulfoxide)palladium(II) trifluoroacetate

(Pd(DMSO)₂(TFA)₂), Oxygen (O₂), Dimethyl sulfoxide (DMSO).

Procedure:

A solution of ketone 14 and Pd(DMSO)₂(TFA)₂ (10 mol%) in DMSO is stirred under an

atmosphere of oxygen (balloon).

The reaction is heated to 80 °C and monitored by TLC until completion.

The reaction mixture is cooled to room temperature, diluted with water, and extracted with

ethyl acetate.

The combined organic layers are washed with brine, dried over sodium sulfate, filtered,

and concentrated.

The crude product is purified by column chromatography and subsequent recrystallization

to afford the enone 2.

Quantitative Data:

Enantiomeric Excess: >99% ee after recrystallization.[1]

Protocol 4: Synthesis of (-)-Cycloclavine (1) via IMDAF and Reduction

Materials: Enone 2, Furyl lithium species 15, Lithium aluminum hydride (LiAlH₄),

Tetrahydrofuran (THF).

Procedure:
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To a solution of enone 2 in anhydrous THF at -78 °C is added a pre-formed solution of the

furyl lithium species 15.

The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous

ammonium chloride.

The mixture is extracted with ethyl acetate, and the combined organic layers are dried,

filtered, and concentrated.

The crude alcohol is then subjected to conditions that promote the intramolecular Diels-

Alder furan (IMDAF) cycloaddition and subsequent lactam formation.

The resulting lactam is dissolved in anhydrous THF and added dropwise to a suspension

of LiAlH₄ in THF at 0 °C.

The reaction is stirred at room temperature until completion, then quenched sequentially

with water, 15% aqueous NaOH, and water.

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The

crude product is purified by column chromatography to afford (-)-cycloclavine (1).

Quantitative Data:

Yield: 48% over the final reduction step.[3]

Synthesis of (+)-Cycloclavine
The synthesis of the natural enantiomer, (+)-cycloclavine, is achieved by utilizing the

enantiomeric dirhodium catalyst, Rh₂(R-TBPTTL)₄, in the initial asymmetric cyclopropanation

step. The subsequent synthetic sequence follows the same route as for the (-)-enantiomer,

yielding (+)-cycloclavine.

Conclusion
The asymmetric total synthesis of (-)- and (+)-cycloclavine developed by Wipf and McCabe

provides an efficient and elegant route to these complex indole alkaloids. The key strategic

reactions, including the catalytic asymmetric cyclopropanation and sequential intramolecular

Diels-Alder cycloadditions, allow for the construction of the challenging pentacyclic core with
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excellent stereocontrol. These detailed protocols and application notes serve as a valuable

resource for researchers in natural product synthesis and medicinal chemistry, enabling the

synthesis of cycloclavine and its analogs for further investigation of their biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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